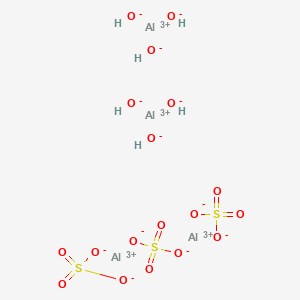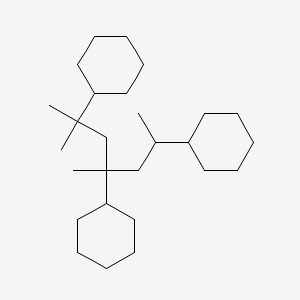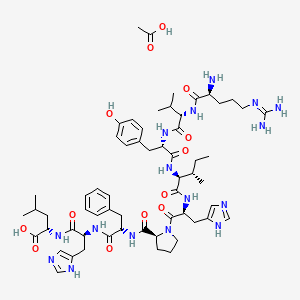
Des-asp1 angiotensin I acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-asp1 angiotensin I acetate is a nonapeptide derivative of angiotensin I, which is part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is known for its pressor and steroidogenic activities, making it a significant compound in cardiovascular research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Des-asp1 angiotensin I acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Des-asp1 angiotensin I acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents like DIC and HOBt .
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acid residues .
Aplicaciones Científicas De Investigación
Des-asp1 angiotensin I acetate has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It serves as a tool for investigating the renin-angiotensin system and its role in physiological processes.
Medicine: this compound is used in research focused on hypertension and cardiovascular diseases.
Mecanismo De Acción
Des-asp1 angiotensin I acetate exerts its effects by interacting with angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1 receptor). This interaction leads to the release of prostaglandins, which mediate its pressor and steroidogenic activities. The compound also functions as a physiological antagonist to angiotensin II, modulating blood pressure and fluid balance .
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin I: The precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II: A potent vasoconstrictor that plays a key role in the renin-angiotensin system.
Des-asp1 angiotensin II: A derivative of angiotensin II with similar biological activities.
Uniqueness
Des-asp1 angiotensin I acetate is unique due to its specific interaction with the AT1 receptor and its ability to release prostaglandins. This distinguishes it from other angiotensin peptides, which may have different receptor affinities and biological activities .
Propiedades
Fórmula molecular |
C60H88N16O13 |
|---|---|
Peso molecular |
1241.4 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H84N16O11.C2H4O2/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3;1-2(3)4/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64);1H3,(H,3,4)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1 |
Clave InChI |
HKLUMHBEAITZQQ-DPXCOALESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


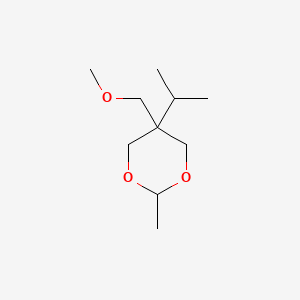



![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)

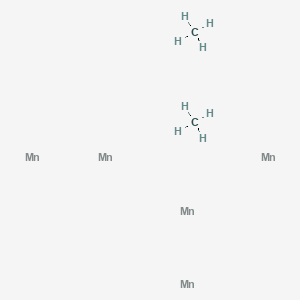

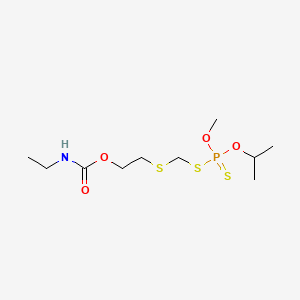
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
